molecular formula C13H14FN3OS B1275344 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 725217-88-9

4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1275344
CAS RN: 725217-88-9
M. Wt: 279.34 g/mol
InChI Key: ZONDTQRLTAZGFU-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituents on the triazole ring have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazides with various electrophiles. For instance, a related compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was synthesized through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by using the appropriate 4-fluorophenoxyethyl electrophile.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of a similar compound was determined by single-crystal X-ray diffraction, and the molecular geometry was further analyzed using DFT and HF calculations . These techniques could be employed to elucidate the structure of "this compound."

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. The presence of an allyl group, as in the compound of interest, could allow for further chemical modifications through reactions such as allylic substitutions or oxidation. Additionally, the thiol group in the triazole ring could participate in thiol-disulfide exchange reactions or be used for the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorophenyl group, as seen in related compounds, has been reported to confer new properties to the triazole derivatives . Theoretical calculations, such as DFT, can predict properties like molecular electrostatic potential, HOMO-LUMO gap, and nonlinear optical properties, which are indicative of the compound's reactivity and potential applications .

Scientific Research Applications

Synthesis and Characterization

Corrosion Inhibition

Antimicrobial Activity

Intermolecular Interactions

  • There's notable research on its intermolecular interactions, which is crucial for understanding its potential use in various chemical and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Anti-Proliferative and Urease Inhibitory Activities

Cancer DNA Methylation

Fungicidal Activity

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have .

Safety and Hazards

This compound has been classified with the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDTQRLTAZGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395826
Record name 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725217-88-9
Record name 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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